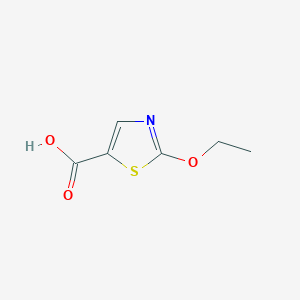

2-Ethoxy-1,3-thiazole-5-carboxylic acid

Description

2-Ethoxy-1,3-thiazole-5-carboxylic acid (CAS: 1285588-73-9) is a heterocyclic compound with the molecular formula C₇H₉NO₃S and a molecular weight of 187.22 g/mol . The ethoxy (-OCH₂CH₃) substituent at position 2 of the thiazole ring distinguishes it from other derivatives.

Properties

IUPAC Name |

2-ethoxy-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-2-10-6-7-3-4(11-6)5(8)9/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLAWEAAGUJPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937656-24-1 | |

| Record name | 2-ethoxy-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

-

α-Bromination : β-Ethoxyacrylamide undergoes chemoselective bromination at the α-position using bromine (Br₂) in acetic acid at 25°C.

-

Thiazole Formation : The α-bromo intermediate reacts with thiourea in a one-pot process, inducing cyclization to form the thiazole core.

-

Hydrolysis : The resulting 2-aminothiazole intermediate is hydrolyzed under acidic conditions (HCl, reflux) to yield the carboxylic acid moiety.

Key Parameters

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromination | Br₂ in CH₃COOH | 25°C | 85–92% |

| Cyclocondensation | Thiourea in H₂O/EtOH | 60°C | 78–88% |

| Hydrolysis | 6M HCl, reflux | 100°C | 90–95% |

This method achieves an overall yield of 60–70% and is scalable to industrial production via continuous flow reactors.

Hantzsch Thiazole Synthesis with Ethoxy-Substituted Precursors

The classical Hantzsch thiazole synthesis has been adapted to introduce the ethoxy group at the 2-position.

Protocol

Optimization Insights

-

Solvent Choice : Ethanol maximizes solubility of intermediates, reducing side products.

-

Oxidation Control : Excess KMnO₄ and controlled pH (2–3) prevent over-oxidation of the thiazole ring.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Thiazolidinone Formation | Ethyl 2-bromoacetate, thiourea | EtOH, 70°C | 65–75% |

| Oxidation | KMnO₄, H₂SO₄ | 50°C, 2 hr | 80–85% |

This route is less efficient (50–60% overall yield) but remains valuable for small-scale syntheses.

Post-synthetic modification of 1,3-thiazole-5-carboxylic acid allows precise introduction of the ethoxy group.

Methodology

Efficiency Metrics

| Step | Reagents | Time | Yield |

|---|---|---|---|

| Protection | SOCl₂/MeOH | 4 hr | 95% |

| Alkoxylation | NaOEt, DMF | 12 hr | 55–60% |

| Deprotection | NaOH, H₂O | 2 hr | 90% |

This method suffers from moderate alkoxylation yields due to competing side reactions but offers high regioselectivity.

Industrial-Scale Continuous Flow Synthesis

Recent advances in flow chemistry have improved the scalability of thiazole syntheses.

Process Overview

Advantages Over Batch Methods

-

Yield Increase : 75–80% overall yield due to precise temperature and mixing control.

-

Purity : >98% purity by HPLC, reducing downstream purification needs.

Comparative Analysis of Methods

| Method | Overall Yield | Scalability | Cost |

|---|---|---|---|

| Cyclocondensation | 60–70% | High | Moderate |

| Hantzsch Synthesis | 50–60% | Low | Low |

| Direct Functionalization | 45–50% | Medium | High |

| Continuous Flow | 75–80% | Very High | High |

Cyclocondensation and flow chemistry are preferred for industrial applications, while Hantzsch synthesis suits exploratory research .

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The C5-carboxylic acid participates in classical acid-derived transformations:

Salt Formation

Reaction with inorganic bases like NaOH or K₂CO₃ yields water-soluble salts, critical for purification and biological testing . For example:

Esterification

The acid reacts with alcohols (e.g., methanol) under acidic catalysis to form esters, enabling lipophilicity modulation :

Amide Coupling

Activation with thionyl chloride (SOCl₂) or carbodiimides facilitates amide bond formation. For instance, coupling with substituted anilines produces bioactive derivatives :

Ethoxy Group Reactivity

The C2-ethoxy substituent undergoes nucleophilic substitution or cleavage under specific conditions:

Alkoxy Exchange

Reaction with alkyl halides (e.g., methyl iodide) in the presence of Ag₂O replaces ethoxy with methoxy:

Acid-Catalyzed Cleavage

Treatment with concentrated HCl cleaves the ethoxy group, yielding hydroxyl derivatives :

Thiazole Ring Modifications

The heterocyclic ring participates in electrophilic substitutions and ring-opening reactions:

Electrophilic Aromatic Substitution

Nitration at C4 occurs under mixed acid conditions (HNO₃/H₂SO₄), though the electron-withdrawing carboxylic acid directs selectivity :

Thiazole Ring Opening

Thiourea in acidic media (HCl/AcOH) cleaves the thiazole ring, forming thioamide intermediates :

Mechanistic Insights

-

Amide Formation : Activation of the carboxylic acid via SOCl₂ generates an acyl chloride, which reacts with amines to form amides .

-

Ring-Opening : Protonation of the thiazole nitrogen by HCl increases ring strain, enabling nucleophilic attack by thiourea .

This compound’s versatility is underscored by its role in synthesizing HSET inhibitors with nanomolar potency and antimicrobial agents . Future research should explore its catalytic asymmetric reactions and photophysical properties for material science applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that derivatives of thiazole compounds, including 2-ethoxy-1,3-thiazole-5-carboxylic acid, exhibit significant antimicrobial and anticancer activities. For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines and bacteria. A study highlighted the synthesis of thiazole-based compounds that demonstrated potent cytotoxic effects against human leukemia cells (K562) and other cancer types .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the modulation of specific molecular targets. For example, some thiazole derivatives inhibit key proteins involved in cancer cell proliferation, leading to increased apoptosis in cancer cells . The interaction with enzymes or receptors is crucial for their therapeutic efficacy.

Agricultural Applications

Pesticidal Activity

Thiazole compounds have been explored for their potential as pesticides due to their ability to disrupt metabolic pathways in pests. Studies have demonstrated that certain thiazole derivatives can act as effective fungicides and insecticides, providing a promising avenue for developing eco-friendly agricultural chemicals .

Material Science

Polymer Development

In materials science, 2-ethoxy-1,3-thiazole-5-carboxylic acid serves as a building block for synthesizing new polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that polymers derived from thiazole compounds exhibit improved performance in various applications, including coatings and adhesives.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-ethoxy-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Research Trends and Gaps

- Agrochemical Potential: Ethoxy and methoxy derivatives (e.g., ) are understudied in pesticide development compared to chlorinated analogs.

- Therapeutic Applications : Foldamers derived from thiazole-5-carboxylic acids (e.g., γ-peptides in ) show promise in inhibiting amyloid-β oligomerization, relevant to Alzheimer’s disease.

Biological Activity

2-Ethoxy-1,3-thiazole-5-carboxylic acid is a synthetic compound belonging to the thiazole class, characterized by its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- Ethoxy group at the 2-position

- Carboxylic acid group at the 5-position of the thiazole ring

These functional groups enhance the compound's solubility and reactivity, making it useful in various biological applications.

The mechanism of action of 2-Ethoxy-1,3-thiazole-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in biochemical pathways that influence cellular processes. Specifically, it may modulate enzyme activities, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that 2-Ethoxy-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 μg/mL |

| Streptococcus pneumoniae | 0.03 μg/mL |

| Escherichia coli | 0.06 μg/mL |

These MIC values suggest robust antibacterial activity comparable to established antibiotics .

Xanthine Oxidase Inhibition

Another notable biological activity is its potential as a xanthine oxidase inhibitor. In vitro studies have shown that derivatives of thiazole compounds exhibit varying degrees of inhibition:

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| 2-Ethoxy-1,3-thiazole-5-carboxylic acid | TBD | Moderate Inhibition |

| Febuxostat | 3.6 | Reference Compound |

This inhibition is crucial for conditions like gout and hyperuricemia, where xanthine oxidase plays a significant role in uric acid production .

Study on Anticancer Properties

In a recent study focusing on cancer cell lines, 2-Ethoxy-1,3-thiazole-5-carboxylic acid was evaluated for its ability to induce apoptosis in cancer cells by disrupting mitotic spindle formation. The compound showed promising results with an IC50 value in the micromolar range, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of 2-Ethoxy-1,3-thiazole-5-carboxylic acid:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-Methyl-1,3-thiazole-5-carboxylic acid | Lacks ethoxy group | Lower antimicrobial activity |

| 4-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Contains trifluoromethyl substituent | Not extensively studied |

The presence of the ethoxy group significantly enhances the solubility and reactivity of 2-Ethoxy-1,3-thiazole-5-carboxylic acid compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.